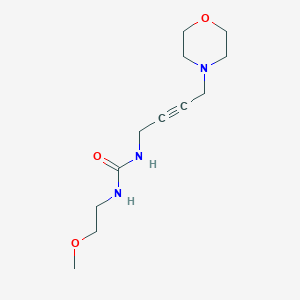

1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Description

1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a urea derivative characterized by two distinct substituents: a 2-methoxyethyl group and a 4-morpholinobut-2-yn-1-yl group.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-17-9-5-14-12(16)13-4-2-3-6-15-7-10-18-11-8-15/h4-11H2,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVODAVHTGOVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC#CCN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of 2-methoxyethylamine with 4-morpholinobut-2-yn-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted urea derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences :

- R1 : 2-(1H-Pyrrole-2-carbonyl)phenyl (electron-rich aromatic system with a hydrogen-bonding pyrrole).

- R2 : 4-Methoxyphenyl (para-methoxy-substituted aryl group).

- Target Compound: Replaces R1 with a 4-morpholinobut-2-yn-1-yl group and R2 with a 2-methoxyethyl chain.

Analytical Techniques :

- Confirmed by FTIR (urea C=O stretch at ~1640 cm⁻¹), NMR (distinct aryl and pyrrole signals), and HRMS .

Comparison Insight :

The pyrrole-carbonyl group in this compound may enhance π-π stacking or metal coordination, whereas the target compound’s morpholine and alkyne groups could favor solubility and directional hydrogen bonding.

1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea

Structural Differences :

- R1 : 3,5-bis(trifluoromethyl)phenyl (strongly electron-withdrawing substituents).

- R2 : 2-Methoxyethyl (shared with the target compound).

Computational Data :

Aryl-Substituted Ureas from Patent Literature

Structural Differences :

- Example compounds include (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas , featuring triazole and imidazolidine moieties.

- Target Compound : Lacks heterocyclic systems like triazoles but incorporates a morpholine ring.

Data Table: Comparative Analysis of Urea Derivatives

Research Findings and Implications

- Substituent Effects :

- Synthetic Flexibility :

Limitations : Direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence; comparisons are structurally inferred.

Biological Activity

1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a urea moiety linked to a morpholine group and a methoxyethyl substituent, which contribute to its unique biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

- Receptor Modulation : It has the potential to modulate receptor activities, which can lead to changes in cellular signaling processes.

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Spectrum

The biological activities of this compound have been predicted using computational tools such as PASS (Prediction of Activity Spectra for Substances), which estimates pharmacological effects based on molecular structure. The predictions indicate potential activities including:

- Anticancer : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory : The compound may reduce inflammation by modulating inflammatory mediators.

- Antimicrobial : Preliminary assays suggest effectiveness against various microbial strains.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds. It was found that modifications to the urea moiety significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural features in determining biological efficacy.

- Anti-inflammatory Effects : Research conducted by Zhang et al. (2020) demonstrated that derivatives of this compound could inhibit the expression of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of related compounds, revealing promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.